Product packaging for 2-Butoxyethane-1-sulfonamide(Cat. No.:)

2-Butoxyethane-1-sulfonamide

Cat. No.: B13486049
M. Wt: 181.26 g/mol
InChI Key: CVPVPLQZRSYRIK-UHFFFAOYSA-N
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Description

2-Butoxyethane-1-sulfonamide (CAS 1247545-84-1) is a high-purity chemical compound offered with a minimum purity of ≥98% . This butoxy-substituted ethanesulfonamide has a molecular formula of C₆H₁₅NO₃S and a molecular weight of 181.25 g/mol . It is characterized by a structure featuring a sulfonamide group and a butoxy ether chain, which contributes to its physicochemical properties, including a topological polar surface area (TPSA) of 69.39 Ų . As a building block in organic synthesis and medicinal chemistry, sulfonamide derivatives are of significant interest for their potential in developing novel bioactive molecules. Researchers value this compound for its utility in constructing more complex structures and exploring structure-activity relationships. Proper handling is essential; please refer to the Safety Data Sheet for detailed information. This product is intended for research and further manufacturing use only, strictly as a building block in laboratory settings. It is not for diagnostic or therapeutic applications, nor for human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15NO3S B13486049 2-Butoxyethane-1-sulfonamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H15NO3S

Molecular Weight

181.26 g/mol

IUPAC Name

2-butoxyethanesulfonamide

InChI

InChI=1S/C6H15NO3S/c1-2-3-4-10-5-6-11(7,8)9/h2-6H2,1H3,(H2,7,8,9)

InChI Key

CVPVPLQZRSYRIK-UHFFFAOYSA-N

Canonical SMILES

CCCCOCCS(=O)(=O)N

Origin of Product

United States

Mechanistic Investigations of 2 Butoxyethane 1 Sulfonamide Formation

Reaction Pathway Elucidation for Sulfonylation Processes

The formation of 2-Butoxyethane-1-sulfonamide typically proceeds through the reaction of 2-butoxyethanesulfonyl chloride with ammonia (B1221849). This reaction is a nucleophilic substitution at the sulfur atom of the sulfonyl chloride. The generally accepted mechanism for this type of transformation is a concerted SN2-like pathway.

A plausible reaction pathway for the synthesis of this compound begins with the preparation of the key intermediate, 2-butoxyethanesulfonyl chloride. This can be achieved through the oxidative chlorination of 2-butoxyethanethiol (B13524435) or a related sulfur-containing precursor.

Once 2-butoxyethanesulfonyl chloride is obtained, its reaction with ammonia yields this compound. The mechanism of this step is of primary interest. Theoretical and experimental studies on the aminolysis of sulfonyl chlorides suggest that the reaction can proceed through either a concerted SN2-like mechanism or a stepwise addition-elimination mechanism. In the concerted SN2 pathway, the ammonia molecule attacks the electrophilic sulfur atom, and the chloride leaving group departs simultaneously in a single transition state.

For the closely related compound, 2-methoxyethane-1-sulfonamide, a known synthetic route involves the reaction of 2-methoxyethanesulfonyl chloride with a 25% aqueous ammonia solution at room temperature. This suggests a similar pathway is viable for the butoxy analogue. The reaction involves the nucleophilic attack of the nitrogen atom of ammonia on the sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond.

Kinetics of Sulfonamide Bond Formation

The rate of formation of the sulfonamide bond is a critical factor in the synthesis of this compound. The kinetics of this reaction are influenced by several factors, including the nature of the reactants, the solvent, the temperature, and the presence of any catalysts.

For the reaction of sulfonyl chlorides with primary amines, the rate law is typically second-order, being first-order in both the sulfonyl chloride and the amine. The reaction rate is dependent on the nucleophilicity of the amine and the electrophilicity of the sulfonyl chloride.

The activation energy for the formation of sulfonamides from sulfonyl chlorides is influenced by the electronic and steric properties of the substituents. Electron-withdrawing groups on the sulfonyl chloride can increase the electrophilicity of the sulfur atom and potentially lower the activation energy, while bulky substituents on either the sulfonyl chloride or the amine can sterically hinder the reaction and increase the activation energy.

Role of Catalysts and Reagents in Reaction Mechanisms

The synthesis of sulfonamides can often be accelerated and made more selective through the use of catalysts and specific reagents. Various catalysts, including Lewis acids and bases, have been employed in sulfonylation reactions.

Lewis acid catalysts, such as metal triflates (e.g., indium or ytterbium triflate), can activate the sulfonyl chloride by coordinating to the oxygen atoms of the sulfonyl group. This coordination increases the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack by the amine. This catalytic approach can lead to higher yields and milder reaction conditions.

Basic catalysts, such as pyridine (B92270) or triethylamine, can act as nucleophilic catalysts. In this mechanism, the basic catalyst first reacts with the sulfonyl chloride to form a more reactive sulfonylammonium intermediate. This intermediate is then readily attacked by the amine to form the sulfonamide, regenerating the catalyst in the process.

The choice of solvent also plays a crucial role. Polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) are often used as they can dissolve the reactants and stabilize charged intermediates and transition states.

The following table summarizes the role of various catalysts and reagents in sulfonylation reactions, which can be extrapolated to the synthesis of this compound:

Catalyst/ReagentTypeRole in MechanismPotential Impact on this compound Synthesis
Pyridine, TriethylamineBase CatalystForms a reactive sulfonylammonium intermediateIncreased reaction rate
Indium(III) TriflateLewis AcidActivates the sulfonyl chloride by coordinating to sulfonyl oxygensMilder reaction conditions, potentially higher yields
Copper(II) saltsTransition Metal CatalystCan facilitate S-N bond formation through various mechanisms, including radical pathwaysAlternative synthetic routes, potential for different substrate scope
Rhodium(II) acetate (B1210297) dimerTransition Metal CatalystUsed in the formation of N-(2-alkoxyvinyl)sulfonamides from triazolesApplicable for the synthesis of unsaturated analogues
N-MethylimidazoleOrganocatalystCan act as a nucleophilic catalystMild reaction conditions, potential for selectivity
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Non-nucleophilic baseActs as a proton scavengerDrives the reaction to completion by neutralizing the generated acid

Stereochemical Considerations in Alkyl Ether Sulfonamide Synthesis

Stereochemistry becomes a significant consideration in the synthesis of alkyl ether sulfonamides when a chiral center is present in the molecule. For this compound, a chiral center could exist in the butoxy group (e.g., if (S)- or (R)-butan-2-ol was the starting material for the butoxy group).

The formation of the sulfonamide bond at the achiral sulfur atom from 2-butoxyethanesulfonyl chloride and ammonia does not introduce a new stereocenter. However, if the synthesis starts from a chiral 2-alkoxyethanol, the stereochemical integrity of that center must be considered throughout the synthetic sequence.

The key step where stereochemistry could be affected is the nucleophilic substitution reaction to form the sulfonamide. As previously discussed, this reaction typically proceeds via an SN2-like mechanism at the sulfur atom. This mechanism involves a backside attack by the nucleophile (ammonia) on the sulfur atom of the sulfonyl chloride. If the reaction were to occur at a chiral carbon center, this would lead to an inversion of configuration. However, in the formation of the S-N bond, the stereochemistry of the carbon backbone of the 2-butoxyethyl group is not directly involved in the bond-forming or bond-breaking process at the sulfur center and is therefore expected to be retained.

In the broader context of synthesizing chiral sulfonamides, stereoselective methods often involve the use of chiral auxiliaries or catalysts. For instance, the diastereoselective sulfonylation of chiral alcohols can be achieved, where the existing chirality in the alcohol influences the stereochemical outcome of the reaction. While not directly applicable to the final amination step in the synthesis of this compound from its sulfonyl chloride, these principles would be highly relevant if the entire synthetic route was designed to produce a specific stereoisomer of a more complex alkyl ether sulfonamide.

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Butoxyethane 1 Sulfonamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Butoxyethane-1-sulfonamide, a combination of one-dimensional and multi-dimensional NMR experiments would be required for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

To definitively assign the signals of the butoxy and ethanesulfonamide (B75362) moieties, two-dimensional NMR experiments are indispensable.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. This would allow for the clear tracing of the proton networks within the butyl chain (CH₃-CH₂-CH₂-CH₂-) and the ethyl group (-CH₂-CH₂-SO₂), confirming their individual spin systems.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It would be used to assign each carbon signal to its attached proton(s), for instance, linking the ¹H signal of the terminal methyl group to its corresponding ¹³C signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range (2-3 bond) correlations between protons and carbons. This is crucial for connecting the different fragments of the molecule. For example, correlations would be expected between the protons on the oxygen-adjacent methylene (B1212753) group (C₄H₂) of the butoxy fragment and the carbon of the adjacent methylene group in the ethanesulfonamide fragment (C₁'H₂), confirming the ether linkage.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of each nucleus. The expected chemical shifts are predicted based on the analysis of similar functional groups. hmdb.calibretexts.orgpressbooks.pub The proton of the sulfonamide group (-SO₂NH₂) is expected to appear as a broad singlet, with its chemical shift being concentration and solvent dependent. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

Atom PositionPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
CH₃ (butyl)~0.9Triplet3H
CH₂ (butyl, pos. 2)~1.4Sextet2H
CH₂ (butyl, pos. 3)~1.6Quintet2H
O-CH₂ (butyl, pos. 4)~3.5Triplet2H
O-CH₂ (ethane)~3.7Triplet2H
CH₂-SO₂ (ethane)~3.2Triplet2H
NH₂~4.8 (variable)Broad Singlet2H

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

Atom PositionPredicted Chemical Shift (δ, ppm)
CH₃ (butyl)~14
CH₂ (butyl, pos. 2)~19
CH₂ (butyl, pos. 3)~32
O-CH₂ (butyl, pos. 4)~71
O-CH₂ (ethane)~70
CH₂ -SO₂ (ethane)~55

Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and formula of a compound and to gain structural insights from its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion ([M+H]⁺) of this compound, allowing for the confirmation of its elemental formula (C₆H₁₅NO₃S).

The fragmentation of the molecular ion under techniques like electrospray ionization (ESI) or electron impact (EI) would provide key structural information. nih.govchemguide.co.uk The fragmentation of aliphatic sulfonamides and ethers is well-understood and would be expected to follow predictable pathways. researchgate.netlibretexts.org Common fragmentation would likely involve:

Cleavage of the C-S bond.

Loss of the sulfonamide group (SO₂NH₂) or SO₂. nih.gov

Alpha-cleavage adjacent to the ether oxygen.

Cleavage of the butyl chain, leading to a series of peaks separated by 14 mass units (CH₂). researchgate.netfoodb.ca

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

m/z ValueProposed Fragment IdentityFragmentation Pathway
182.08[M+H]⁺Protonated molecular ion
125.10[C₆H₁₃O₂]⁺Loss of NH₂SO
102.07[M-SO₂NH₂]⁺Loss of sulfamoyl radical
87.08[C₄H₉O-CH₂]⁺Cleavage of C-C bond adjacent to ether
57.07[C₄H₉]⁺Butyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. nih.gov The spectra for this compound would be characterized by specific vibrational modes corresponding to the sulfonamide and ether groups. rsc.orgresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature strong asymmetric and symmetric stretching vibrations for the S=O bonds of the sulfonamide group, typically in the ranges of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively. The N-H stretching of the primary sulfonamide would appear as two bands in the 3400-3300 cm⁻¹ region. A strong C-O-C stretching band for the ether linkage would be expected around 1100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the S=O stretches are also Raman active, the S-C and C-C bond vibrations of the aliphatic backbone would be clearly observable. Raman is often less sensitive to water interference, which can be advantageous. mdpi.com

Table 4: Predicted Vibrational Spectroscopy Data for this compound

Functional GroupVibrational ModePredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H (sulfonamide)Asymmetric & Symmetric Stretch3400-3300 (two bands)Weak
C-H (aliphatic)Stretch2960-2850Strong
S=O (sulfonamide)Asymmetric Stretch1350-1300 (strong)Moderate
S=O (sulfonamide)Symmetric Stretch1160-1120 (strong)Strong
C-O-C (ether)Stretch1125-1085 (strong)Moderate
S-N (sulfonamide)Stretch970-900Moderate

X-ray Crystallography for Solid-State Molecular Architecture (If Single Crystals Are Obtainable)

Should single crystals of sufficient quality be grown, single-crystal X-ray diffraction would provide the most definitive structural information. This technique would determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. acs.org

For sulfonamides, X-ray crystallography is particularly insightful for studying intermolecular interactions, such as the hydrogen bonding networks formed by the sulfonamide N-H protons and S=O oxygen atoms. nih.gov This analysis would reveal how molecules of this compound pack in a crystal lattice, which influences physical properties like melting point and solubility. The conformation of the flexible butoxyethyl chain in the solid state would also be elucidated. The successful application of this technique is entirely contingent on the ability to produce high-quality single crystals. google.com

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds. For this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) would be viable methods.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC would likely be the method of choice for purity analysis. A C18 column with a gradient elution system, for example using water and acetonitrile (B52724) as the mobile phase, would be effective for separating the target compound from potential impurities or starting materials. researchgate.netnih.gov Detection could be achieved using a UV detector (if there is a chromophore, though unlikely for this aliphatic compound) or, more universally, an Evaporative Light Scattering Detector (ELSD) or mass spectrometer (LC-MS). who.int

Gas Chromatography (GC): Given the expected volatility of the compound, GC could also be used for purity analysis, often coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS). who.intindustrialchemicals.gov.aunih.gov A polar capillary column would be suitable for separating this moderately polar compound. Derivatization may be necessary to improve thermal stability and chromatographic behavior. cdc.gov

Computational and Theoretical Studies on 2 Butoxyethane 1 Sulfonamide

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy.

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is particularly effective for studying the electronic structure of sulfonamide-containing molecules. nih.gov For 2-Butoxyethane-1-sulfonamide, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311+G(d,p), can be employed to determine key electronic properties. nih.govnih.gov

These properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and stability. nih.gov A smaller gap suggests the molecule is more likely to undergo electronic transitions. nih.gov DFT can also map the molecular electrostatic potential (MEP) to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. For sulfonamides, the oxygen atoms of the sulfonyl group and the nitrogen atom are typically electron-rich regions. Furthermore, DFT with dispersion corrections is crucial for accurately modeling weak intermolecular interactions, such as hydrogen bonds, which are significant in sulfonamide systems. researchgate.net

Table 1: Illustrative Electronic Properties of a Sulfonamide Moiety Calculated by DFT This table presents typical data obtained for related sulfonamide compounds, illustrating the type of information generated via DFT calculations.

Parameter Typical Calculated Value Significance
HOMO Energy -7.0 to -8.5 eV Relates to the electron-donating ability of the molecule.
LUMO Energy -0.5 to -1.5 eV Relates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap 5.5 to 7.0 eV Indicates kinetic stability and chemical reactivity. nih.gov

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. mdpi.com While more computationally demanding than DFT, they can offer higher accuracy for certain properties. mdpi.com

High-level ab initio methods, such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)), are often considered the "gold standard" for calculating accurate energies. nih.govscispace.com For a molecule like this compound, these methods could be used to obtain benchmark gas-phase energies and deprotonation energies, providing highly reliable data against which faster methods like DFT can be compared. nih.gov Although their computational cost typically limits their application to smaller molecules or specific high-accuracy benchmarks, their role in validating other computational protocols is invaluable. mdpi.comnih.gov

Conformational Analysis and Energy Minima

The flexibility of the butoxyethyl chain in this compound means the molecule can exist in multiple spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers, which correspond to energy minima on the potential energy surface.

Computational methods can systematically rotate the single bonds (dihedral angles) in the molecule, calculate the energy of each resulting conformation, and identify the low-energy structures. This process reveals the most likely shapes the molecule will adopt. For this compound, key areas of flexibility include the C-C and C-O bonds of the butoxyethyl group. The sulfonamide group itself is generally found to have a relatively rigid, planar geometry. vulcanchem.com The analysis provides the relative energies of these conformers, allowing for a prediction of their population distribution at a given temperature.

Table 2: Hypothetical Relative Energies for Key Conformations of this compound This table is illustrative, showing the type of output from a conformational analysis. Actual values would require specific calculations.

Conformation (Dihedral Angle) Relative Energy (kJ/mol) Predicted Population at 298 K
Global Minimum (Reference) 0.00 High
Conformer 2 + 2.5 Moderate
Conformer 3 + 5.0 Low

Molecular Dynamics Simulations for Conformational Flexibility

While quantum methods describe static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. peerj.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. peerj.comnih.gov

For this compound, an MD simulation in an aqueous environment could reveal how the amphiphilic nature of the molecule influences its behavior. researchgate.net It would show the hydrophobic butoxy group interacting with itself to minimize water contact, while the polar sulfonamide and ether groups form hydrogen bonds with water molecules. researchgate.net Analysis of the MD trajectory can provide information on the stability of certain conformations and the timescale of transitions between them. Common metrics used in this analysis include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. rsc.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Analog Development (Focus on Physicochemical Descriptors)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate variations in the chemical structure of a series of compounds with a specific property. rowan.edu In the context of analog development, QSAR can be used to predict the physicochemical properties of new, unsynthesized molecules based on a model trained with data from known compounds. nih.gov This approach relies on calculating numerical values, or "descriptors," that quantify various aspects of a molecule's structure. nih.govacs.org

For this compound and its potential analogs, a wide range of physicochemical descriptors can be calculated. These descriptors fall into several categories, including constitutional (e.g., molecular weight), topological (e.g., polar surface area), and electronic (e.g., logP). These descriptors serve as the basis for building predictive models that can guide the design of new analogs with desired properties, such as improved solubility or specific partitioning behavior. nih.govucl.ac.uk

Table 3: Key Physicochemical Descriptors for QSAR Analysis of this compound Analogs These descriptors are commonly used in QSAR studies and can be readily calculated from a molecule's 2D or 3D structure.

Descriptor Class Descriptor Name Description Typical Use
Constitutional Molecular Weight (MW) The mass of one mole of the substance. Basic property influencing size and transport.
Number of Rotatable Bonds Count of single bonds that are not in a ring. atamanchemicals.com Relates to conformational flexibility.
Topological Topological Polar Surface Area (TPSA) Sum of surfaces of polar atoms in a molecule. atamanchemicals.com Predicts membrane permeability and transport.
Partitioning LogP (Octanol-Water Partition Coefficient) The ratio of a chemical's concentration in octanol (B41247) vs. water. Measures hydrophobicity/lipophilicity.
Electronic Hydrogen Bond Donors Number of N-H or O-H bonds. atamanchemicals.com Quantifies potential for hydrogen bonding.
Hydrogen Bond Acceptors Number of N or O atoms. atamanchemicals.com Quantifies potential for hydrogen bonding.

| Structural Keys | MACCS Keys / Morgan Fingerprints | Bitstrings representing the presence or absence of specific structural fragments. nih.govacs.org | Used in similarity searching and machine learning models. |

Prediction of Spectroscopic Parameters

Quantum chemical calculations, particularly DFT, are highly effective at predicting spectroscopic properties, which can aid in the structural characterization of a molecule. nih.gov By calculating vibrational frequencies, it is possible to generate a theoretical infrared (IR) spectrum. Comparing this predicted spectrum with an experimental one can help assign specific absorption bands to the vibrations of functional groups within the molecule. nih.gov

Similarly, nuclear magnetic resonance (NMR) chemical shifts can be calculated. This involves computing the magnetic shielding around each nucleus (e.g., ¹H, ¹³C) in the molecule's optimized geometry. These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared to experimental NMR data to confirm structural assignments. Studies on related sulfonamides have shown good agreement between DFT-calculated and experimental spectroscopic data. nih.gov

Table 4: Comparison of Experimental and Theoretically Calculated IR Frequencies for Sulfonamide Functional Groups This table is based on data from related sulfonamide compounds and illustrates the typical accuracy of DFT predictions. nih.gov

Functional Group Vibrational Mode Typical Experimental Wavenumber (cm⁻¹) Typical Calculated Wavenumber (cm⁻¹)
N-H Stretching ~3315 ~3446
SO₂ Asymmetric Stretching ~1345 ~1334
SO₂ Symmetric Stretching ~1186 ~1252
C-O (Ether) Stretching ~1250 ~1250

Derivatization and Analog Development of 2 Butoxyethane 1 Sulfonamide

Systematic Structural Modifications at the Butoxy Moiety

Chain Length Variation: Analogs with shorter or longer alkyl chains can be synthesized by substituting butoxyethanol with other alkoxyethanols, such as 2-ethoxyethanol (B86334) or 2-hexyloxyethanol. This allows for a systematic study of how the lipophilicity and steric bulk of this portion of the molecule influence its interactions.

Introduction of Branching: The synthesis of branched analogs, for instance, using 2-(isobutoxy)ethanol or 2-(sec-butoxy)ethanol as precursors, can provide insights into the effects of steric hindrance near the ether linkage. The synthesis of these branched-chain higher alcohols can be achieved through various organic synthesis methods, including non-fermentative pathways that divert 2-keto acid intermediates from amino acid biosynthetic pathways. nih.govresearchgate.net

Functionalization of the Alkyl Chain: The introduction of functional groups onto the butyl chain can create derivatives with altered polarity, reactivity, and potential for further conjugation. For example, hydroxylated or halogenated butoxyethanols could serve as starting materials. The synthesis of such functionalized alkoxyethanols can be approached by protecting the primary alcohol of a diol, functionalizing the remaining alcohol, and then deprotecting to allow for the subsequent sulfonylation reaction.

A representative, albeit generalized, summary of potential modifications at the butoxy moiety is presented below.

Modification TypeExample Precursor AlcoholPotential Derivative of 2-Butoxyethane-1-sulfonamide
Chain Extension 2-(Hexyloxy)ethanol2-(Hexyloxy)ethane-1-sulfonamide
Chain Contraction 2-Ethoxyethanol2-Ethoxyethane-1-sulfonamide
Branching (Iso) 2-(Isobutoxy)ethanol2-(Isobutoxy)ethane-1-sulfonamide
Branching (Sec) 2-(sec-Butoxy)ethanol2-(sec-Butoxy)ethane-1-sulfonamide
Hydroxylation 2-(4-Hydroxybutoxy)ethanol2-(4-Hydroxybutoxy)ethane-1-sulfonamide
Halogenation 2-(4-Chlorobutoxy)ethanol2-(4-Chlorobutoxy)ethane-1-sulfonamide

Variations of the Sulfonamide Nitrogen Substitution

N-Alkylation: The introduction of alkyl groups can be achieved through reaction with alkyl halides in the presence of a base. This reaction proceeds via deprotonation of the sulfonamide nitrogen, followed by nucleophilic attack on the alkyl halide. A range of alkyl groups, from simple methyl and ethyl groups to more complex cyclic or functionalized alkyl chains, can be installed.

N-Arylation: The synthesis of N-aryl derivatives can be accomplished through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, or through nucleophilic aromatic substitution on activated aryl halides. These modifications introduce aromatic systems that can engage in various non-covalent interactions.

N-Acylation: Acylation of the sulfonamide nitrogen with acyl chlorides or anhydrides yields N-acylsulfonamides. This modification introduces a carbonyl group, which can act as a hydrogen bond acceptor and may alter the conformational preferences of the molecule.

The following table summarizes common N-substitution reactions applicable to this compound.

Reaction TypeReagentsProduct Class
N-Alkylation Alkyl halide, Base (e.g., K₂CO₃)N-Alkyl-2-butoxyethane-1-sulfonamide
N-Arylation Aryl halide, Palladium catalyst, Ligand, BaseN-Aryl-2-butoxyethane-1-sulfonamide
N-Acylation Acyl chloride, Base (e.g., Pyridine)N-Acyl-2-butoxyethane-1-sulfonamide
N-Sulfonylation Sulfonyl chloride, BaseN,N-Disulfonylated derivative

Synthesis of Chiral Analogs

The introduction of chirality into the analogs of this compound can be achieved by several strategies, leading to enantiomerically enriched or diastereomerically pure compounds. This is of significant interest as stereoisomers can exhibit distinct biological activities and physicochemical properties.

Chiral Butoxy Moiety: One approach involves starting with a chiral butoxyethanol precursor. For example, (R)- or (S)-2-methyl-1-butanol can be used to synthesize the corresponding chiral 2-(2-methylbutoxy)ethanol, which can then be converted to the chiral sulfonamide. This places the stereocenter within the alkoxy side chain.

Chiral Center on the Ethane (B1197151) Bridge: Introducing a stereocenter on the ethane bridge, for instance at the 1-position, would result in chiral 2-butoxy-1-alkylethane-1-sulfonamides. The synthesis of such compounds would require a stereoselective approach, potentially involving the use of chiral catalysts or starting from a chiral pool material.

Asymmetric Synthesis at Sulfur: While less common for simple sulfonamides, it is theoretically possible to create a chiral center at the sulfur atom if it bears four different substituents. This is more relevant in the context of related sulfur-containing functional groups like sulfoximines.

The synthesis of chiral sulfonamides often relies on the use of chiral auxiliaries or asymmetric catalysis to control the stereochemical outcome of the key bond-forming reactions.

Exploration of Isomeric Forms and Their Synthesis

The exploration of isomeric forms of this compound involves the synthesis of constitutional isomers where the connectivity of the atoms is different. This allows for an investigation into how the relative positions of the butoxy, ethane, and sulfonamide groups affect the molecule's properties.

Positional Isomers of the Sulfonamide Group: The parent compound is a 1-sulfonamide. A key isomer would be the corresponding 2-sulfonamide, or 1-butoxyethane-2-sulfonamide. The synthesis of this isomer would require a different synthetic route, likely starting from 1-butoxy-2-aminoethane, which could then be reacted with a sulfonylating agent. The synthesis of the requisite 2-(alkoxy)ethane-1-sulfonyl chlorides or their precursors is a critical step in accessing these isomers.

Isomers of the Butoxy Group: As discussed in section 6.1, branched isomers of the butoxy group, such as isobutoxy, sec-butoxy, and tert-butoxy, can be synthesized. Each of these would result in a constitutional isomer of the parent compound. For example, 2-(isobutoxy)ethane-1-sulfonamide would be an isomer of this compound. The synthesis of these isomers would begin with the corresponding branched butoxyethanol. nih.govresearchgate.netresearchgate.netnih.gov

Regioisomers from Alternative Sulfonylation: The synthesis of sulfonamides often starts from the corresponding sulfonyl chloride. The preparation of alkane sulfonyl chlorides can be achieved through various methods, including the reaction of alkanes with sulfur dioxide and chlorine. google.com The regioselectivity of this reaction can sometimes be controlled to produce different positional isomers of the sulfonyl chloride, which would then lead to isomeric sulfonamides upon reaction with ammonia (B1221849).

The table below outlines some of the key isomeric forms of this compound.

Isomer TypeIUPAC NameKey Synthetic Precursor
Positional (Sulfonamide) 1-Butoxyethane-2-sulfonamide1-Butoxy-2-aminoethane
Structural (Butoxy) 2-(Isobutoxy)ethane-1-sulfonamide2-(Isobutoxy)ethanol
Structural (Butoxy) 2-(sec-Butoxy)ethane-1-sulfonamide2-(sec-Butoxy)ethanol
Structural (Butoxy) 2-(tert-Butoxy)ethane-1-sulfonamide2-(tert-Butoxy)ethanol

Synthetic Strategies for Incorporating this compound into Larger Molecular Architectures

The this compound scaffold can be incorporated into larger and more complex molecules to create novel structures with potentially enhanced or new properties. This can be achieved by treating the core molecule as a building block and utilizing its functional groups for further synthetic transformations.

Linkage through the Sulfonamide Nitrogen: The sulfonamide nitrogen, after deprotonation, can act as a nucleophile to form bonds with electrophilic centers in larger molecules. For example, it can be reacted with a bifunctional linker containing two electrophilic sites to create dimeric structures. Alternatively, it can be appended to a polymer backbone containing suitable electrophilic groups.

Derivatization of a Functionalized Butoxy Moiety: If the butoxy group is functionalized with a reactive handle (e.g., a terminal alkyne, azide, or carboxylic acid), this can be used for click chemistry reactions (such as the copper-catalyzed azide-alkyne cycloaddition) or amide bond formation to attach the molecule to peptides, polymers, or other large structures.

Use as a Precursor for Macrocyclization: The sulfonamide group can be involved in macrocyclization reactions. For instance, a derivative of this compound bearing a long chain with a terminal electrophile could undergo an intramolecular cyclization to form a macrocyclic sulfonamide. Such strategies are of interest in the synthesis of host-guest systems and molecules with constrained conformations.

These synthetic strategies allow for the creation of a diverse library of complex molecules based on the this compound core, enabling the exploration of its potential in various applications.

Potential in Materials Science Research

Incorporation of 2-Butoxyethane-1-sulfonamide into Polymer Architectures (e.g., Poly(aryl ether sulfonamide)s)

The unique combination of a butoxyethane tail and a sulfonamide headgroup in this compound makes it a candidate for integration into advanced polymer systems such as poly(aryl ether sulfonamide)s. These polymers are known for their thermal stability and mechanical properties, which can be tailored by the choice of monomers.

Monomer Design for Polymerization

The successful incorporation of this compound into a polymer backbone, such as that of a poly(aryl ether sulfonamide), would first necessitate its modification into a reactive monomer. researchgate.net Drawing parallels from established synthetic strategies for similar polymers, a plausible approach involves the design of a monomer where the this compound moiety is attached to an aromatic ring that is activated for polymerization. researchgate.netresearchgate.net

For instance, a difluorinated aromatic compound could be functionalized with the this compound group. The sulfonamide group itself can act as an activating group, facilitating nucleophilic aromatic substitution (SNAr) polymerization. researchgate.netacs.org In such a monomer, the fluorine atoms would be the leaving groups, reacting with a bisphenol comonomer to form the ether linkages of the polymer backbone. researchgate.netresearchgate.net The this compound would thus become a pendant group on the polymer chain, influencing its properties. researchgate.net

Table 1: Hypothetical Monomer Design for Poly(aryl ether sulfonamide) Synthesis

Monomer Component Function Potential Structure
Aromatic Core Provides rigidity and thermal stability Difluorinated phenyl ring
Activating Group Enhances reactivity for SNAr The sulfonamide group itself
Pendant Group Modifies polymer properties (e.g., solubility, Tg) This compound

Polymerization Methodologies and Reaction Kinetics

The polymerization of a monomer derived from this compound would likely follow established protocols for the synthesis of poly(aryl ether)s. acs.org Nucleophilic aromatic substitution polymerization is a common method, typically carried out in a high-boiling polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) in the presence of a weak base like potassium carbonate. researchgate.netacs.org

The reaction kinetics would be influenced by several factors, including the reactivity of the difluorinated monomer, the nucleophilicity of the bisphenol comonomer, the reaction temperature, and the solvent. acs.org The electron-withdrawing nature of the sulfonamide group is crucial for activating the aryl fluorides towards substitution. researchgate.net The bulky butoxyethane group might introduce steric hindrance, potentially affecting the rate of polymerization and the final molecular weight of the polymer. However, it could also enhance the solubility of the resulting polymer. researchgate.net The progress of the polymerization can be monitored by techniques such as gel permeation chromatography (GPC) to track the increase in molecular weight and solution viscometry. researchgate.net

Role as a Synthetic Building Block for Functional Materials

Beyond incorporation into high-performance polymers, this compound has the potential to serve as a versatile synthetic building block for a range of functional materials. The sulfonamide functional group is a key feature in many pharmaceuticals and has been explored in materials for applications such as drug delivery and environmental remediation. acs.orgajchem-b.comajchem-b.com

By chemically modifying the this compound molecule, it could be transformed into monomers for various types of polymerization. For example, the introduction of a polymerizable group, such as a vinyl or an acryloyl moiety, would allow it to participate in chain-growth polymerizations. nih.govrsc.org This could lead to the creation of polymers with pendant this compound groups, which could impart specific functionalities. The flexible butoxyethyl chain could enhance solubility and processability, while the sulfonamide group could offer sites for further chemical modification or for interaction with other molecules. rsc.org For instance, polymers containing sulfonamide groups can exhibit pH-responsive behavior, making them suitable for smart hydrogels or controlled-release systems. acs.orggoogle.com

Table 2: Potential Functional Materials Derived from this compound

Material Type Potential Application Key Feature from this compound
pH-Responsive Hydrogels Drug delivery, sensors pH-sensitive sulfonamide group
Functional Coatings Modified surface properties Flexible butoxyethane chains for improved film formation
Ion-Conducting Polymers Solid polymer electrolytes Coordination sites on the sulfonamide and ether oxygen

Exploration in Supramolecular Chemistry

The sulfonamide functional group is a well-established motif in supramolecular chemistry due to its ability to act as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sulfonyl oxygens). rsc.orgiucr.orgucc.ie This allows sulfonamides to form robust and predictable non-covalent interactions, leading to the formation of well-defined supramolecular assemblies. iucr.orgacs.org

This compound could potentially form various supramolecular structures, such as dimers, chains, or more complex networks, through hydrogen bonding. mdpi.comnih.gov The presence of the butoxyethane chain could influence the packing of these assemblies in the solid state, potentially leading to the formation of liquid crystalline phases or other ordered structures.

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Pathways with Enhanced Atom Economy

The synthesis of sulfonamides has traditionally relied on the reaction of sulfonyl chlorides with amines. ijarsct.co.inresearchgate.net This method, while reliable, can be hazardous and often lacks atom economy, generating stoichiometric byproducts. researchgate.net Modern synthetic chemistry is increasingly focused on developing greener, more efficient protocols.

Future research on the synthesis of 2-Butoxyethane-1-sulfonamide could pivot towards these advanced methods. Direct oxidative coupling of thiols and amines has emerged as a highly atom- and step-economic strategy, avoiding the need for pre-functionalized substrates like sulfonyl chlorides. rsc.org For instance, a potential pathway could involve the direct reaction of 2-butoxyethanethiol (B13524435) with an ammonia (B1221849) source under oxidative conditions, catalyzed by reagents like β-MnO₂ or hypervalent iodine. rsc.org Another green approach involves electrochemical synthesis, which can directly form sulfonamides from arenes, amines, and sulfur dioxide in a single-pass flow system, minimizing waste and avoiding less atom-economic sulfur dioxide surrogates. kit.edu

Gold-catalyzed hydration of alkynylsulfonamides represents another frontier, offering 100% atom economy for producing N-ketosulfonamides, which could be precursors or analogues. researchgate.net The development of such methods for aliphatic sulfonamides like this compound would be a significant step forward.

FeatureTraditional Synthesis (Sulfonyl Chloride Route)Emerging Atom-Economic Synthesis (Direct Oxidation)
Starting Materials 2-Butoxyethanesulfonyl chloride, Ammonia2-Butoxyethanethiol, Ammonia, Oxidant
Key Transformation Nucleophilic substitutionOxidative C-S and S-N bond formation
Atom Economy Lower; generates chloride salts as byproductHigher; water is often the main byproduct rsc.org
Reagent Hazards Involves potentially unstable and hazardous sulfonyl chlorides researchgate.netCan utilize milder oxidants, reducing hazards rsc.org
Process Steps Often requires a two-step process (thiol -> sulfonyl chloride -> sulfonamide)Can be achieved in a one-pot reaction rsc.org

This table presents a conceptual comparison of synthetic routes for this compound.

Application of Machine Learning in Sulfonamide Chemistry

Machine learning (ML) is revolutionizing drug discovery and materials science by enabling rapid prediction of molecular properties and biological activities. nih.govni.ac.rs For sulfonamides, ML models are being used to develop quantitative structure-activity relationship (QSAR) and quantitative structure-retention relationship (QSRR) models. nih.govresearchgate.net These models can predict everything from anticancer efficacy to retention behavior in chromatography, streamlining the identification of promising candidates. nih.govtandfonline.com

For this compound, ML could be applied to predict its physicochemical properties, potential biological targets, and suitability for various applications. By calculating a range of molecular descriptors, researchers could train ML models to screen for potential activities without the need for extensive initial lab work. For example, models have been successfully built to predict the activity of sulfonamides as butyrylcholinesterase inhibitors and anticancer agents. tandfonline.commdpi.com The unique structural features of this compound could be encoded as descriptors to predict its performance in similar or entirely new roles.

Descriptor TypeExample Descriptor for this compoundPotential Predicted Property
Topological Wiener Index, Balaban IndexMolecular branching, compactness
Physicochemical LogP (Octanol-Water Partition Coefficient)Membrane permeability, solubility
Electronic Dipole Moment, Partial ChargesPolarity, intermolecular interactions
Quantum Chemical HOMO/LUMO EnergiesReactivity, electronic transitions
3D-Descriptors Molecular Surface Area, VolumeSteric effects, binding affinity

This table lists hypothetical molecular descriptors for this compound that could be used in machine learning models.

Exploration of this compound in Non-Traditional Chemical Processes

While sulfonamides are famed for their medicinal applications, their utility extends to other fields. ajchem-b.com Recent research has explored novel sulfonamide derivatives as bactericides for managing plant diseases in agriculture, demonstrating potent activity against pathogens like Xanthomonas oryzae. mdpi.com The structural diversity of sulfonamides allows for fine-tuning of their properties for specific applications. tandfonline.com

The structure of this compound, featuring a hydrophilic sulfonamide head and a moderately long, flexible lipophilic tail (the butoxyethyl group), suggests potential surfactant-like properties. This is reminiscent of its precursor, 2-butoxyethanol, which is widely used as a surfactant and solvent in industrial and commercial products. wikipedia.org This dual nature could be exploited in non-traditional applications such as:

Formulation Science: As a stabilizer or emulsifier in complex mixtures.

Materials Science: As a monomer or functional additive in polymer synthesis. A recent research direction involves creating sulfonamide-linked polypeptide materials, which aim to have enhanced chemical and thermal stability compared to natural peptide bonds. kuleuven.be The butoxyethyl group could impart flexibility and affect the polymer's properties.

Agrochemicals: As a lead compound for developing new pesticides or herbicides, where its structure could be optimized for target specificity and environmental biodegradability. mdpi.com

Interdisciplinary Research Opportunities

The most significant breakthroughs for a compound like this compound are likely to emerge from interdisciplinary collaboration. The challenges and opportunities outlined in the preceding sections require a convergence of expertise.

Synthetic & Computational Chemistry: Synthetic chemists could partner with computational scientists to design and execute atom-economic syntheses. ML models could predict the most promising reaction conditions or catalysts, while chemists provide the experimental validation. ni.ac.rsmdpi.com

Chemistry & Materials Science: A collaboration between organic chemists and materials scientists could explore the use of this compound as a building block for novel polymers or functional materials. kuleuven.be This could lead to the development of new sustainable materials with tailored properties.

Chemistry & Biology/Agriculture: Teaming up with biologists or agricultural scientists could uncover new biological activities. mdpi.com High-throughput screening, guided by computational predictions, could efficiently test the compound against various bacterial strains, fungi, or plant pathogens, potentially leading to new antimicrobial agents or agrochemicals.

Such interdisciplinary efforts are crucial for unlocking the full potential of underexplored chemical structures and translating fundamental research into practical innovations.

Q & A

Q. How can researchers integrate findings on this compound into broader pharmacological frameworks?

  • Methodological Answer : Construct mechanistic models linking chemical structure to bioactivity (e.g., QSAR). Compare results with structurally related sulfonamides to identify conserved pharmacophores. Publish negative data to refine hypotheses and avoid publication bias .

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